Prostaglandin E2 methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

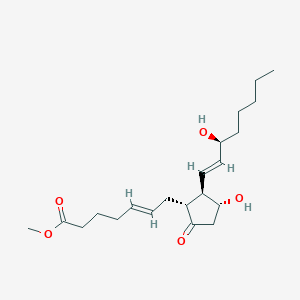

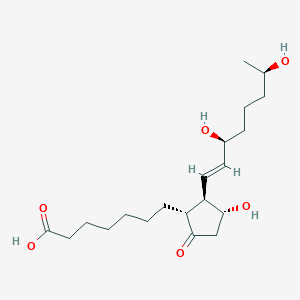

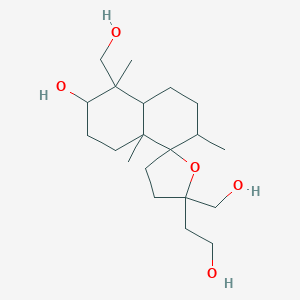

プロスタグランジンE2 メチルエステルは、アラキドン酸の主要なシクロオキシゲナーゼ産物の1つであるプロスタグランジンE2の脂溶性アナログです。 プロスタグランジンE2と比較して、脂溶性が高くなっていることが知られています 。 プロスタグランジンE2は、炎症、生殖、分娩、胃粘膜の完全性、免疫調節など、さまざまな生理学的プロセスに重要な役割を果たします .

2. 製法

合成経路と反応条件: プロスタグランジンE2 メチルエステルは、プロスタグランジンE2からエステル化によって合成できます。一般的な方法の1つは、プロスタグランジンE2とジアゾメタンをメタノール-エーテル混合物中で反応させる方法です。反応は通常約15分かかり、溶媒はロータリーエバポレーターを使用して除去されます。 得られた油状の残留物をクロロホルムに溶解し、薄層クロマトグラフィーで分析して純度を確認します .

工業的生産方法: プロスタグランジンE2 メチルエステルの工業的生産には、ヒツジの精巣上体抽出物を使用して、アラキドン酸をプロスタグランジンE2に酵素的に変換することがよくあります。グルタチオンの存在により、高い収率が得られます。 その後、プロスタグランジンE2をエステル化してプロスタグランジンE2 メチルエステルを生成します .

作用機序

プロスタグランジンE2 メチルエステルは、EP1、EP2、EP3、EP4などの特定のプロスタグランジン受容体に結合することで、その効果を発揮します。これらの受容体は、アデニル酸シクラーゼ-cAMP経路などの異なるシグナル伝達経路に結合しています。 これらの受容体の活性化は、炎症の調節、平滑筋の収縮、免疫応答の調節など、さまざまな生理学的反応をもたらします .

類似化合物:

プロスタグランジンE1: プロスタグランジンファミリーの別のメンバーで、同様の生理学的効果がありますが、受容体への親和性が異なります。

プロスタグランジンF2α: 分娩誘発や産後の出血コントロールにおける役割で知られています。

プロスタグランジンD2: アレルギー反応と睡眠調節に関与しています

独自性: プロスタグランジンE2 メチルエステルは、脂溶性が高まっているため、脂質膜や受容体とより効果的に相互作用することができます。 この特性により、脂溶性が重要な研究や治療用途に特に役立ちます .

生化学分析

Biochemical Properties

Prostaglandin E2 Methyl Ester is produced predominantly from arachidonic acid by COX and PGE 2, and exists at some level in nearly all cell types . It acts on four different receptors termed EP 1 through EP 4 .

Cellular Effects

This compound has a dampening effect on TCR signaling . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Prostaglandin E2 methyl ester can be synthesized from Prostaglandin E2 through esterification. One common method involves the reaction of Prostaglandin E2 with diazomethane in a methanol-ether mixture. The reaction typically takes about 15 minutes, and the solvents are removed using a rotary evaporator. The resulting oily residue is dissolved in chloroform and analyzed by thin-layer chromatography to confirm its purity .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of arachidonic acid to Prostaglandin E2 using extracts from sheep seminal vesicular glands. The presence of glutathione ensures high yields. The Prostaglandin E2 is then esterified to form this compound .

化学反応の分析

反応の種類: プロスタグランジンE2 メチルエステルは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: プロスタグランジンE2 メチルエステルは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。

置換: 置換反応には、ハロゲンやハロアルカンなどの試薬を使用してハロゲン化またはアルキル化することがよくあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってさまざまなヒドロキシル化誘導体が生成され、還元によってアルコールが生成される可能性があります .

4. 科学研究への応用

プロスタグランジンE2 メチルエステルは、さまざまな分野で数多くの科学研究への応用があります。

化学:

- 脂溶性プロスタグランジンの挙動をさまざまな化学環境で研究するためのモデル化合物として使用されます。

生物学:

医学:

産業:

科学的研究の応用

Prostaglandin E2 methyl ester has numerous scientific research applications across various fields:

Chemistry:

- Used as a model compound to study the behavior of lipid-soluble prostaglandins in different chemical environments.

Biology:

Medicine:

- Studied for its potential therapeutic applications in conditions such as gastric ulcers, inflammation, and fertility treatments .

Industry:

類似化合物との比較

Prostaglandin E1: Another member of the prostaglandin family with similar physiological effects but different receptor affinities.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostaglandin D2: Involved in allergic responses and sleep regulation

Uniqueness: Prostaglandin E2 methyl ester is unique due to its enhanced lipid solubility, which allows it to interact more effectively with lipid membranes and receptors. This property makes it particularly useful in research and therapeutic applications where lipid solubility is crucial .

特性

CAS番号 |

31753-17-0 |

|---|---|

分子式 |

C21H34O5 |

分子量 |

366.5 g/mol |

IUPAC名 |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1 |

InChIキー |

WGCXTGBZBFBQPP-APRSVDTJSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

異性体SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC)O)O |

正規SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

同義語 |

PGE2 methyl ester prostaglandin E2 methyl ester prostaglandin E2 methyl ester, (5Z,11alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15S)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15S)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

![(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B157939.png)